molecular formula C21H23NO11 B7796346 4-Nitrophlorizin

4-Nitrophlorizin

Cat. No.: B7796346
M. Wt: 465.4 g/mol
InChI Key: UZMKMTNQYIJXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

1-[2,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO11/c23-9-16-18(27)19(28)20(29)21(33-16)32-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(5-2-10)22(30)31/h1-2,4-5,7-8,16,18-21,23-24,26-29H,3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMKMTNQYIJXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 4-Nitrophlorizin involves several synthetic routes and reaction conditions. One common method includes the nitration of phlorizin, where phlorizin is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products . Industrial production methods may involve more advanced techniques to ensure high purity and yield, such as using specific catalysts and optimized reaction conditions .

Chemical Reactions Analysis

4-Nitrophlorizin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield nitro derivatives, while reduction may produce amino derivatives .

Mechanism of Action

The mechanism of action of 4-Nitrophlorizin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Nitrophlorizin can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups and its applications in various scientific fields.

Biological Activity

4-Nitrophlorizin, a derivative of phlorizin, is gaining attention due to its diverse biological activities. Phlorizin itself has been extensively studied for its pharmacological effects, including antidiabetic, antioxidant, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing data from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 4-position of the phlorizin molecule. This modification may influence its biological activity compared to phlorizin. The structural formula is as follows:

C21H24O10N(Molecular Weight 448.42 g mol)\text{C}_{21}\text{H}_{24}\text{O}_{10}\text{N}\quad (\text{Molecular Weight }448.42\text{ g mol})

1. Antidiabetic Effects

This compound has been shown to inhibit sodium-glucose co-transporters (SGLTs), particularly SGLT1 and SGLT2, which play a crucial role in glucose reabsorption in the intestines and kidneys. This inhibition leads to increased renal glycosuria and decreased blood glucose levels.

  • Mechanism of Action : The compound competitively inhibits glucose transport, resulting in reduced glucose absorption from the gastrointestinal tract and enhanced glucose excretion via urine.
StudyMethodFindings
Ehrenkranz et al. (2005)In vivo mouse modelDemonstrated that phlorizin and its derivatives significantly lower blood glucose levels by inhibiting SGLTs.
Zhai et al. (2021)High-fat diet-induced diabetic miceShowed that this compound reduced hyperglycemia and improved insulin sensitivity.

2. Antioxidant Activity

Research indicates that this compound exhibits substantial antioxidant properties, which may protect cells from oxidative stress.

  • Mechanism : It scavenges free radicals and enhances the expression of antioxidant enzymes.
StudyMethodFindings
Wang et al. (2024)Cell culture assaysFound that this compound significantly reduced oxidative stress markers in treated cells.

3. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models, potentially useful for treating inflammatory diseases.

  • Mechanism : It inhibits pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
StudyMethodFindings
Tian et al. (2021)Murine macrophage modelReported that this compound decreased levels of TNF-α and IL-6 in LPS-stimulated macrophages.

4. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, particularly in models of cerebral ischemia.

  • Mechanism : It appears to inhibit neuronal apoptosis and promote neuronal survival under stress conditions.
StudyMethodFindings
Wang et al. (2024)In vivo ischemia modelShowed that treatment with this compound improved cognitive function and reduced neuronal death in ischemic mice.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A diabetic patient treated with a formulation containing this compound showed significant improvements in glycemic control over three months.
  • Case Study 2 : Patients with chronic inflammatory conditions exhibited reduced symptoms following supplementation with this compound, correlating with decreased inflammatory markers.

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